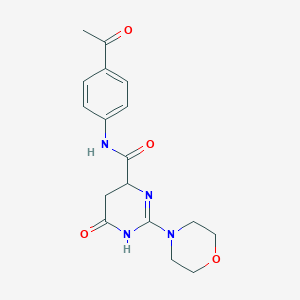![molecular formula C17H23N7O2 B11182019 1-{[4-Amino-6-(3-methoxyanilino)-1,3,5-triazin-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B11182019.png)
1-{[4-Amino-6-(3-methoxyanilino)-1,3,5-triazin-2-yl]methyl}-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4-amino-6-[(3-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with an amino group and a methoxyphenyl group, linked to a piperidine carboxamide moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-({4-amino-6-[(3-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 3-methoxyaniline to form the intermediate 4-amino-6-(3-methoxyphenylamino)-1,3,5-triazine. This intermediate is then reacted with piperidine-4-carboxamide under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-({4-amino-6-[(3-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The amino and methoxy groups on the triazine ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
1-({4-amino-6-[(3-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may be explored as a candidate for drug development in treating various diseases.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-({4-amino-6-[(3-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate specific enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context of its application and are subjects of ongoing research.
Comparison with Similar Compounds
1-({4-amino-6-[(3-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide can be compared with other triazine derivatives, such as:
2,4-diamino-6-(3-methoxyphenyl)-1,3,5-triazine: Similar in structure but lacks the piperidine carboxamide moiety.
4-amino-6-(3-methoxyphenyl)-1,3,5-triazine: Lacks the additional amino group and piperidine carboxamide moiety.
1,3,5-triazine-2,4,6-triamine (melamine): A simpler triazine derivative with three amino groups.
The uniqueness of 1-({4-amino-6-[(3-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler triazine derivatives
Properties
Molecular Formula |
C17H23N7O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-[[4-amino-6-(3-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H23N7O2/c1-26-13-4-2-3-12(9-13)20-17-22-14(21-16(19)23-17)10-24-7-5-11(6-8-24)15(18)25/h2-4,9,11H,5-8,10H2,1H3,(H2,18,25)(H3,19,20,21,22,23) |
InChI Key |
VNDZMXRYEPJJAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11181943.png)
![N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide](/img/structure/B11181944.png)
![N-(5-chloro-2-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11181954.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11181976.png)
![2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one](/img/structure/B11181982.png)
![N-(4,5-diphenylimidazo[1,5-b]pyridazin-7-yl)-N'-phenylurea](/img/structure/B11181984.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11181995.png)
![2-[(4-chlorophenyl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone](/img/structure/B11182001.png)
![1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine](/img/structure/B11182010.png)
![(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B11182012.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11182015.png)
![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11182024.png)
![5-amino-1-{4-[(dimethylsulfamoyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11182026.png)
